
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide, also known as benzylbarbituric acid, is a synthetic compound that belongs to the class of barbiturates. It has been widely used in scientific research due to its unique chemical and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is based on its ability to enhance the activity of the GABAergic system. Specifically, it binds to the GABA-A receptor, which results in an increase in the opening of the chloride ion channel and a subsequent hyperpolarization of the neuron. This leads to an overall decrease in neuronal excitability, which is responsible for the sedative and hypnotic effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter, and increase the release of GABA, which is an inhibitory neurotransmitter. Additionally, it has been shown to decrease the activity of the NMDA receptor, which is involved in learning and memory processes. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to decrease the activity of the voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed. Additionally, it has a high potency and a long duration of action, which makes it useful for studying the effects of barbiturates on the central nervous system. However, it also has some limitations. It has a narrow therapeutic window, which means that it can easily cause overdose and toxicity. Furthermore, it has a high potential for abuse, which limits its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide. One direction is to investigate its effects on different types of GABA-A receptors, which could lead to the development of more selective barbiturates. Another direction is to investigate its effects on different types of ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to understand the long-term effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide on the brain and the body, which could inform the development of safer and more effective barbiturates.
Métodos De Síntesis
The synthesis of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide involves the reaction of benzylamine with diethyl malonate, followed by cyclization with triethyl orthoformate and ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It has been shown to exhibit sedative, hypnotic, and anticonvulsant effects in animal models. Additionally, it has been used to investigate the effects of barbiturates on the GABAergic system, which is a major inhibitory neurotransmitter in the brain. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been used to study the pharmacokinetics and pharmacodynamics of barbiturates, which are important for the development of new drugs.
Propiedades
Número CAS |
13156-36-0 |
|---|---|
Nombre del producto |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-9(14-12(18)15-10)11(17)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H2,14,15,16,18) |
Clave InChI |
CNTBZFDQZYUJID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
Sinónimos |
4-PyriMidinecarboxaMide, 1,2,3,6-tetrahydro-2,6-dioxo-N-(phenylMethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




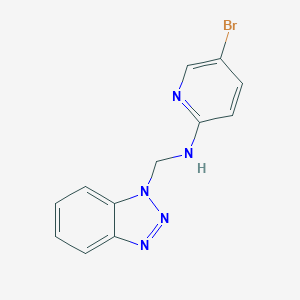

![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
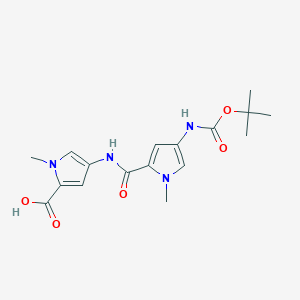
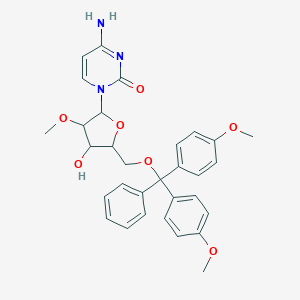

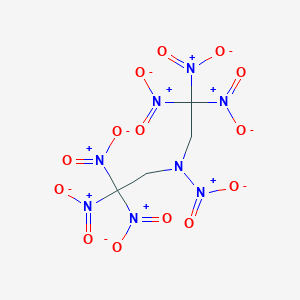

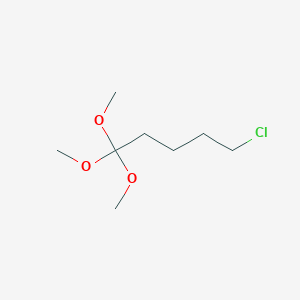


![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)